2-Butynol-d2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

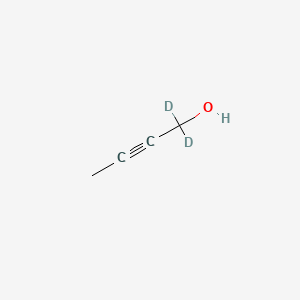

2-Butynol-d2 is a deuterated form of 2-Butynol, a compound with the molecular formula C4H4D2O. It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Butynol-d2 can be synthesized through various methods. One common approach involves the deuteration of 2-Butynol using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of levulinic acid using deuterium gas. This method is advantageous due to its high selectivity and yield. The reaction is carried out at elevated temperatures (190-250°C) and pressures (1-5 MPa) using a catalyst such as ruthenium or nickel combined with manganese .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Butynol-d2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into saturated alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide are often used.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields saturated alcohols.

Substitution: Forms various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-Butynol-d2 is widely used in scientific research due to its deuterium content, which makes it valuable for:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Catalysis: Acts as a substrate in catalytic reactions to study reaction mechanisms.

Pharmaceutical Research: Employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Wirkmechanismus

The mechanism of action of 2-Butynol-d2 involves its interaction with various molecular targets. In catalytic reactions, it often acts as a substrate, undergoing transformations that provide insights into reaction pathways. The presence of deuterium atoms can influence reaction rates and mechanisms due to the isotope effect, where the heavier deuterium atoms alter the kinetics of chemical reactions.

Vergleich Mit ähnlichen Verbindungen

2-Butynol: The non-deuterated form of 2-Butynol-d2.

2-Butynoic Acid: An acid derivative of 2-Butynol.

2-Butynoyl Fluoride: A fluorinated derivative.

2-Butynoyl Chloride: A chlorinated derivative.

Uniqueness: this compound is unique due to its deuterium content, which provides distinct advantages in research applications. The isotope effect associated with deuterium can lead to differences in reaction rates and mechanisms compared to its non-deuterated counterparts. This makes this compound particularly valuable in studies involving isotopic labeling and kinetic isotope effects.

Biologische Aktivität

2-Butynol-d2, a deuterated form of 2-butyne-1-ol, is a compound of interest in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique isotopic labeling allows for the study of metabolic pathways and biological interactions with enhanced precision. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C4H6D2O and is characterized by the presence of deuterium isotopes at specific positions in its structure. This modification can influence its reactivity and biological interactions compared to its non-deuterated counterpart.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that 2-butynol derivatives possess antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes.

- Inhibition of Enzymatic Activity : Some derivatives have been reported to inhibit enzymes such as cyclooxygenase (COX) and protein tyrosine phosphatases, which are crucial in inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been observed that certain butynol derivatives can inhibit COX enzymes, potentially leading to anti-inflammatory effects. For instance, inhibition studies show that 2-butynol derivatives can reduce prostaglandin synthesis, which is pivotal in inflammatory responses .

- Cell Membrane Interaction : The hydrophobic nature of butynols allows them to integrate into lipid bilayers, affecting membrane fluidity and potentially altering cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study published in Integrative Cancer Therapies evaluated the antimicrobial efficacy of various butynol derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study highlighted the potential of these compounds as alternative antimicrobial agents .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of deuterated butynols. In vivo models demonstrated that administration of this compound significantly reduced inflammation markers such as TNF-alpha and IL-6 in a dose-dependent manner. This suggests its potential use in treating inflammatory disorders .

Data Summary

Eigenschaften

IUPAC Name |

1,1-dideuteriobut-2-yn-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-2-3-4-5/h5H,4H2,1H3/i4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEDEQSZOUAJMU-APZFVMQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C#CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.